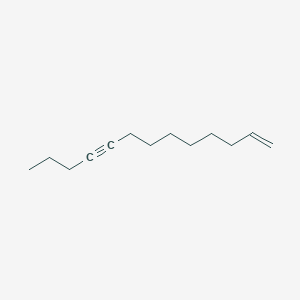
Tridec-1-EN-9-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tridec-1-EN-9-yne is an organic compound with the molecular formula C13H22 It is characterized by the presence of both a double bond and a triple bond within its carbon chain, making it an enyne
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tridec-1-EN-9-yne can be synthesized through various methods, including:
Alkyne Metathesis: This method involves the redistribution of alkyne bonds to form new alkynes. Catalysts such as molybdenum or tungsten are often used.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide can be used to synthesize this compound.
Hydrohalogenation of Alkynes: This involves the addition of hydrogen halides to alkynes, followed by dehydrohalogenation to form the desired enyne.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as epoxides and ketones.
Reduction: Reduction of this compound can lead to the formation of alkenes and alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like hydroxide or alkoxide ions.
Major Products:
Oxidation: Epoxides, ketones.
Reduction: Alkenes, alkanes.
Substitution: Various substituted enynes.
Aplicaciones Científicas De Investigación
Tridec-1-EN-9-yne has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Tridec-1-EN-9-yne exerts its effects depends on the specific application. In biological systems, it may interact with cellular components, disrupting normal functions and leading to antimicrobial effects. The molecular targets and pathways involved are still under investigation, but it is believed to interfere with cell membrane integrity and enzyme activity.
Comparación Con Compuestos Similares
Tridec-1-ene-3,5,7,9,11-pentayne: Another enyne with multiple triple bonds, known for its ovicidal and nematicidal activities.
1-Tridecene: A similar compound with a single double bond, used in various industrial applications.
Uniqueness: Tridec-1-EN-9-yne is unique due to its specific combination of a double bond and a triple bond, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial contexts.
Propiedades
Número CAS |
646057-59-2 |
|---|---|
Fórmula molecular |
C13H22 |
Peso molecular |
178.31 g/mol |
Nombre IUPAC |
tridec-1-en-9-yne |
InChI |
InChI=1S/C13H22/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3H,1,4-7,9,11-13H2,2H3 |
Clave InChI |
ZGLNZKNUASTDDW-UHFFFAOYSA-N |
SMILES canónico |
CCCC#CCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


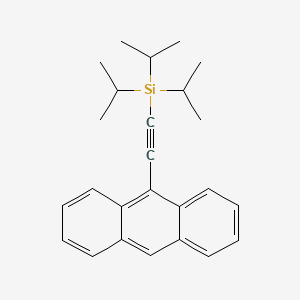
![Benzamide, 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12591655.png)
![3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline](/img/structure/B12591661.png)
![2-[(2,3-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12591675.png)
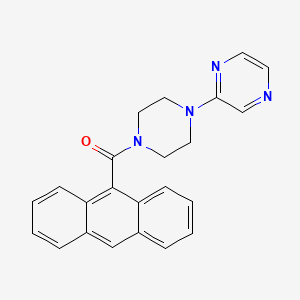
![5-{[3-(Hexyloxy)-4-propoxyphenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12591685.png)
![4-{[(2-Ethylhexyl)oxy]methyl}-1,3,2lambda~6~-dioxathiolane-2,2-dione](/img/structure/B12591688.png)
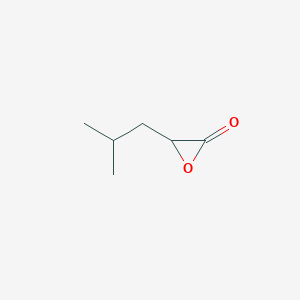
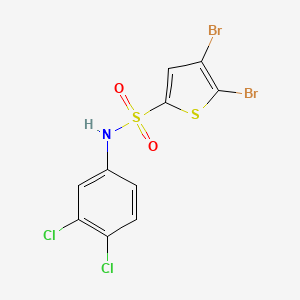
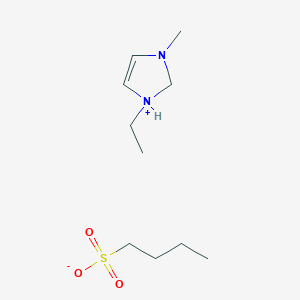
![3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide](/img/structure/B12591705.png)
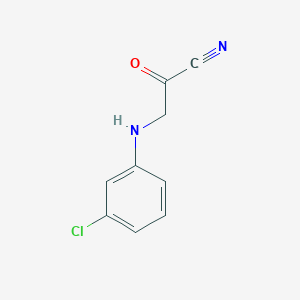
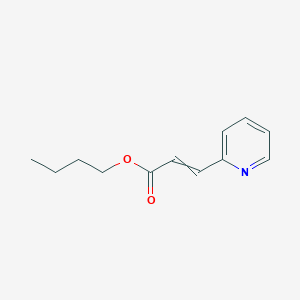
![2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12591715.png)
